molecular formula C8H5NO3 B1282140 3-Cyano-2-hydroxybenzoic acid CAS No. 67127-84-8

3-Cyano-2-hydroxybenzoic acid

Cat. No. B1282140
CAS RN: 67127-84-8
M. Wt: 163.13 g/mol
InChI Key: YXONTGXEHMEGFO-UHFFFAOYSA-N
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Description

3-Cyano-2-hydroxybenzoic acid, also known as 3-cyano-2-hydroxybenzoate, is a type of organic compound that belongs to the family of hydroxybenzoic acids. It is a colorless or white crystalline solid that is soluble in water, alcohol, and other organic solvents. This compound is widely used in the synthesis of pharmaceuticals, dyes, and other organic compounds. In addition, it is used as an intermediate in the production of various pharmaceuticals and dyes, and as a reagent for the synthesis of organic compounds.

Scientific Research Applications

Liquid Crystal Research

3-Cyano-2-hydroxybenzoic acid derivatives play a significant role in the field of liquid crystals. For instance, a study by Reddy and Sadashiva (2004) discusses the synthesis and characterization of compounds derived from 3-hydroxybenzoic acid, showing a transition from a nematic phase to a polar biaxial smectic A phase. This is particularly noteworthy as it suggests potential applications in the development of liquid crystal displays and other optical technologies (Reddy & Sadashiva, 2004).

Corrosion Inhibition

Another application area is in the field of corrosion inhibition. Narváez, Cano, and Bastidas (2005) explored the use of 3-Hydroxybenzoic acid as a corrosion inhibitor for AISI 316L stainless steel in a specific pickling solution, suggesting its potential as an eco-friendly corrosion inhibitor in industrial applications (Narváez, Cano, & Bastidas, 2005).

Development of Azo Dyes

Rufchahi and Gilani (2012) investigated the synthesis of azo dyes using derivatives of 4-Hydroxybenzo[h]quinolin-2-(1H)-one, synthesized from 3-hydroxybenzoic acid derivatives. This has implications for the textile industry, particularly in the development of new dye compounds with specific optical properties (Rufchahi & Gilani, 2012).

Polymer Synthesis

Mikroyannidis (1995) described the synthesis of cyano-substituted homo- and copolyesters prepared from derivatives of 3-hydroxybenzoic acid, indicating their potential use in creating new polymeric materials with unique thermal and solubility properties (Mikroyannidis, 1995).

Environmental Applications

Research by Bai, Yang, and Wang (2016) on the use of Fe3O4/multi-walled carbon nanotubes in the catalytic ozonation of p-hydroxybenzoic acid demonstrates an application in environmental remediation, specifically in the degradation of organic pollutants (Bai, Yang, & Wang, 2016).

Safety and Hazards

3-Cyano-2-hydroxybenzoic acid is classified with the signal word “Warning” and is associated with hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for 3-Cyano-2-hydroxybenzoic acid are not available, hydroxybenzoic acids in general are of interest in various fields, including food technology, medical, cosmetic, and pharmaceutical industries due to their potential health benefits .

Biochemical Analysis

Biochemical Properties

3-Cyano-2-hydroxybenzoic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress responses, such as peroxidase, catalase, and superoxide dismutase . These interactions are crucial as they influence the enzyme’s activity, leading to changes in the levels of reactive oxygen species within cells. Additionally, this compound can affect the electron transport chain by interacting with cytochrome oxidase and alternative oxidase pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the growth of maize seedlings by inducing oxidative stress . This compound increases the production of reactive oxygen species, which in turn stimulates the activity of antioxidant enzymes. Furthermore, this compound influences cell signaling pathways and gene expression related to stress responses. It also affects cellular metabolism by altering the respiration rates and ATP production in treated cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, modulating their activity and leading to changes in the levels of reactive oxygen species . This binding can result in either inhibition or activation of the enzymes, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of genes involved in oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the oxidative stress induced by this compound can lead to sustained changes in cellular function, including alterations in metabolism and gene expression . These effects are particularly evident in in vitro studies where cells are exposed to the compound for prolonged durations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate antioxidant enzyme activity and enhance stress responses . At higher doses, it may induce toxic effects, including oxidative damage and impaired cellular function . Threshold effects have been observed, where a specific dosage range leads to optimal enzyme activity, while deviations from this range result in adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the synthesis and degradation of aromatic compounds . It interacts with enzymes such as cytochrome oxidase and alternative oxidase, influencing the metabolic flux and levels of metabolites . These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production and oxidative stress responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. The distribution of this compound can influence its activity and effectiveness, as it may preferentially accumulate in regions where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches the appropriate sites within the cell, where it can interact with enzymes and other biomolecules to exert its effects. The localization of this compound can also impact its stability and degradation, influencing its overall efficacy in biochemical applications.

properties

IUPAC Name

3-cyano-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXONTGXEHMEGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901308381
Record name 3-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67127-84-8
Record name 3-Cyano-2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67127-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyano-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901308381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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